molecular formula C10H13BrN2O B2982390 N-(4-bromophenyl)-2-(ethylamino)acetamide CAS No. 730997-94-1

N-(4-bromophenyl)-2-(ethylamino)acetamide

Cat. No.: B2982390
CAS No.: 730997-94-1
M. Wt: 257.131
InChI Key: NNHHHIOJLWFPBX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(ethylamino)acetamide is a chemical compound with the CAS Registry Number 730997-94-1 and a molecular formula of C10H13BrN2O . It is a specialty research chemical offered for scientific and experimental applications only. The compound features a bromophenyl core, a common structural motif in medicinal chemistry research, and is related to other studied acetamide derivatives . As an organic small molecule, it serves as a valuable building block or intermediate for researchers in various fields, including drug discovery and chemical synthesis. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-(ethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-12-7-10(14)13-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHHIOJLWFPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to N-(4-bromophenyl)-2-(ethylamino)acetamide Synthesis

The most common and direct route to synthesizing this compound involves a two-step sequence. This strategy begins with the formation of an essential intermediate, followed by the introduction of the final functional group.

The initial and pivotal step in the synthesis is the acylation of 4-bromoaniline (B143363). This reaction forms the core acetamide (B32628) structure of the target molecule. A widely used method is the reaction of 4-bromoaniline with a 2-haloacetyl halide, most commonly 2-chloroacetyl chloride.

This amidation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide intermediate, N-(4-bromophenyl)-2-chloroacetamide. The reaction is typically performed in an inert solvent, often in the presence of a mild base to neutralize the hydrogen chloride (HCl) byproduct that is generated. rsc.org

A general procedure involves dissolving 4-bromoaniline and a base, such as potassium carbonate, in a dry solvent like dichloromethane (B109758) (CH2Cl2). rsc.org The 2-chloroacetyl chloride is then added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. rsc.org After the addition is complete, the mixture is stirred at room temperature to ensure the reaction proceeds to completion.

The second step of the synthesis involves converting the intermediate, N-(4-bromophenyl)-2-chloroacetamide, into the final product. This is achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an ethylamino group.

Ethylamine (B1201723), acting as the nucleophile, attacks the carbon atom bonded to the chlorine. The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. Typically, an excess of ethylamine is used, which serves as both the nucleophile and the base to neutralize the HCl formed during the reaction. The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran, and may require stirring for several hours at room temperature. nih.gov

Achieving high yields and purity for this compound depends on the careful control of several reaction parameters in both synthetic steps. Optimization is key to minimizing side reactions and simplifying purification.

ParameterOptimized ConditionRationale and Effect on Yield/Purity
Temperature Initial acylation at 0 °C, followed by reaction at room temperature.Controls the exothermicity of the acylation, preventing side reactions and degradation. Leads to higher purity of the intermediate.
Solvent Dry, aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).Prevents unwanted side reactions with the highly reactive acyl chloride and ensures solubility of reactants.
Base (Acylation) Mild, non-nucleophilic base (e.g., K₂CO₃, Pyridine).Neutralizes HCl byproduct without competing with 4-bromoaniline as the nucleophile, maximizing the yield of the desired amide.
Stoichiometry Slight excess of 2-chloroacetyl chloride; two or more equivalents of ethylamine in the second step.Ensures complete consumption of the starting aniline. Excess ethylamine drives the substitution reaction to completion and acts as a base.
Reaction Time Monitored by Thin Layer Chromatography (TLC).Prevents the formation of degradation products from prolonged reaction times or incomplete reactions, leading to a cleaner product profile.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. Advanced techniques are being explored for the synthesis of amides, including this compound.

Solvent-free, or "neat," reaction conditions represent a significant advancement in sustainable chemistry. cem.com Microwave-assisted organic synthesis (MAOS) is a prominent technique in this area. For the synthesis of N-arylacetamides, reactants can be adsorbed onto a solid support, such as basic alumina, and irradiated with microwaves. cem.com This method often leads to a dramatic reduction in reaction times—from hours to minutes—and can result in higher yields and purity compared to conventional heating. cem.com This approach eliminates the need for large volumes of volatile organic solvents, reducing both environmental impact and operational hazards. rsc.orgresearchgate.net

Photochemical methods, particularly those employing visible-light photoredox catalysis, offer a powerful and mild alternative for amide bond formation. nih.govresearchgate.net This strategy uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates under gentle conditions. acs.org For instance, photoredox catalysis can enable the coupling of carboxylic acids with amines via the generation of reactive radical intermediates. acs.orgresearchgate.net This approach avoids the need for harsh activating agents and high temperatures, showing high functional group tolerance and representing a more energy-efficient synthetic route. nih.gov

Synthesis MethodEnergy SourceTypical SolventsReaction TimeKey Advantages
Conventional Heating Thermal (Heating mantle, oil bath)Dichloromethane, THF, Acetic AcidSeveral hoursWell-established, readily available equipment. nih.gov
Solvent-Free Microwave Microwave IrradiationNone (adsorbed on solid support)MinutesRapid, high yields, reduced solvent waste, energy efficient. cem.com
Photochemical Synthesis Visible Light (LEDs)Common organic solvents (often at room temp)HoursVery mild conditions, high functional group tolerance, sustainable energy source. nih.govacs.org

Continuous Flow Reactor Systems for Potential Scale-Up

The transition from batch to continuous flow manufacturing is increasingly attractive for producing fine chemicals and active pharmaceutical ingredients, offering enhanced safety, efficiency, and scalability. worktribe.com While specific continuous flow synthesis of this compound has not been detailed in the literature, a plausible multi-stage flow process can be conceptualized based on established synthetic routes for related compounds. worktribe.com

A common batch synthesis would likely involve a two-step process:

Acylation: Reaction of 4-bromoaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-bromophenyl)acetamide.

Nucleophilic Substitution: Subsequent reaction of the chloro-acetamide intermediate with ethylamine to yield the final product.

Translating this to a continuous process could involve a "daisy-chained" or telescoped reactor setup. worktribe.com A solution of 4-bromoaniline would be mixed with chloroacetyl chloride in the first reactor coil. The output stream containing the 2-chloro-N-(4-bromophenyl)acetamide intermediate would then merge with a stream of ethylamine in a second reactor module to complete the substitution reaction. worktribe.com This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. Continuous flow processes are particularly advantageous when dealing with hazardous reagents or highly exothermic reactions, which are challenges often encountered in batch processing at scale. worktribe.com

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

FeatureAdvantage in Flow ChemistryRationale
Safety EnhancedSmall reactor volumes and efficient heat exchange minimize risks associated with exothermic reactions and hazardous reagents. worktribe.com
Efficiency Increased ProductivityContinuous operation allows for higher throughput compared to batch processing; automation reduces manual labor. nih.gov
Scalability SimplifiedScaling up is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel) rather than using larger, more hazardous vessels.
Control PreciseSuperior control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purity. worktribe.com
Integration Telescoped ReactionsMulti-step syntheses can be combined into a single continuous process, eliminating intermediate isolation and purification steps. worktribe.com

Derivatization Strategies for Structural Elucidation and Biological Property Modulation

The derivatization of lead compounds is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The this compound scaffold possesses several key sites amenable to chemical modification, providing opportunities to modulate its physicochemical and biological properties. Molecules incorporating an acetamide linkage are known to exhibit a wide spectrum of biological activities. nih.govarchivepp.com

Substituent Modifications on the 4-Bromophenyl Ring

The bromine atom on the phenyl ring serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Palladium-catalyzed reactions such as the Suzuki and Hiyama couplings are particularly effective for forming new carbon-carbon bonds at this position.

The Suzuki cross-coupling reaction, for instance, allows for the linkage of the aryl bromide core with a wide range of arylboronic acids. researchgate.net This strategy has been successfully applied to similar N-(4-bromophenyl) scaffolds, demonstrating tolerance for various electron-donating and electron-withdrawing functional groups on the coupling partner. researchgate.net This modification can significantly alter the steric and electronic properties of the molecule, which is crucial for modulating biological interactions.

Table 2: Potential Derivatization of the 4-Bromophenyl Ring via Suzuki Cross-Coupling

Arylboronic Acid ReagentPotential Product StructureIntroduced Substituent
Phenylboronic acidN-(biphenyl-4-yl)-2-(ethylamino)acetamidePhenyl
4-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)-2-(ethylamino)acetamide4-Methoxyphenyl
4-Fluorophenylboronic acidN-(4'-fluorobiphenyl-4-yl)-2-(ethylamino)acetamide4-Fluorophenyl
Thiophene-2-boronic acidN-(4-(thiophen-2-yl)phenyl)-2-(ethylamino)acetamideThiophen-2-yl

Structural Variations within the Ethylamino Side Chain

The ethylamino side chain can be readily modified by employing different amine nucleophiles in the synthetic step that displaces the halogen from the 2-chloro-N-(4-bromophenyl)acetamide intermediate. libretexts.org Varying the amine component allows for the introduction of different alkyl, cycloalkyl, or heterocyclic moieties, which can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The nucleophilic character of amines is central to their reaction with alkyl halides and other electrophiles. youtube.com By substituting ethylamine with other primary or secondary amines, a library of derivatives can be generated. For example, incorporating cyclic amines like piperidine (B6355638) or morpholine (B109124) can introduce conformational constraints and additional polar contacts, which may be beneficial for biological activity. nih.gov

Table 3: Examples of Structural Variation by Altering the Amine Nucleophile

Amine NucleophileResulting Side ChainPotential Product Name
Methylamine-NHCH₃N-(4-bromophenyl)-2-(methylamino)acetamide
Propylamine-NHCH₂CH₂CH₃N-(4-bromophenyl)-2-(propylamino)acetamide
Diethylamine-N(CH₂CH₃)₂N-(4-bromophenyl)-2-(diethylamino)acetamide
PiperidinePiperidin-1-ylN-(4-bromophenyl)-2-(piperidin-1-yl)acetamide
MorpholineMorpholinoN-(4-bromophenyl)-2-morpholinoacetamide

Diversification of the Acetamide Linkage and Adjacent Scaffolds

Beyond modifying the existing substituents, the entire 2-(ethylamino) portion of the molecule can be replaced to create novel scaffolds built upon the N-(4-bromophenyl)acetamide core. This is typically achieved by reacting the 2-chloro-N-(4-bromophenyl)acetamide intermediate with different classes of nucleophiles.

For instance, reacting the chloro-acetamide precursor with substituted phenols or thiophenols via Williamson ether synthesis would yield 2-phenoxy or 2-(phenylthio) acetamide derivatives, respectively. nih.gov This strategy introduces an oxygen or sulfur atom into the linker, fundamentally altering its geometry and electronic properties. Furthermore, using the carboxylate of a heterocyclic acetic acid, such as 2-thienylacetic acid, can append entirely new ring systems to the core structure, as demonstrated in the synthesis of N-(4-Bromophenyl)-2-(2-thienyl)acetamide. nih.gov These modifications create compounds with significantly different shapes and chemical properties, expanding the accessible chemical space for biological screening. mdpi.comrsc.org

Table 4: Strategies for Diversifying the Scaffold Adjacent to the Acetamide Linkage

Reagent ClassLinkage TypeExample ScaffoldReference for Analogy
Substituted PhenolsEther2-(4-Bromophenoxy) nih.gov
Heterocyclic Acetic AcidsCarbon-Carbon2-(Thiophen-2-yl) nih.gov
Substituted ThiophenolsThioether2-(Phenylthio)N/A
Carboxylic Acids (via coupling)Amide (forming a diamide)2-(Benzamido)N/A

Preclinical Biological Evaluation

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial activity of N-(4-bromophenyl)-2-(ethylamino)acetamide were identified in the available scientific literature.

Peer-reviewed data on the antibacterial efficacy of this specific compound is not available.

No published results from in vitro susceptibility assays, such as MIC determination or zone of inhibition measurements, were found for this compound.

There is no available research assessing the potential of this compound against multidrug-resistant bacteria.

No studies investigating the antifungal efficacy of this compound could be located in the scientific literature.

Information regarding the antimycobacterial activity of this compound is not present in the available research.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Anticancer Activity Studies

No peer-reviewed, published data on the anticancer activity of this compound was found.

In vitro Cytotoxicity Profiling Against Human Cancer Cell Lines (e.g., A-549, MCF-7)

While specific cytotoxic data for this compound against human cancer cell lines A-549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) are not extensively available in the public domain, the broader class of N-aryl acetamide (B32628) derivatives has been the subject of numerous anticancer studies. Research into structurally similar compounds provides insights into the potential cytotoxic effects of this class of molecules.

For instance, studies on various N-aryl acetamide derivatives have demonstrated a range of cytotoxic activities. The potency of these compounds is often influenced by the nature and position of substituents on both the aryl ring and the acetamide nitrogen. Halogen substitutions, such as the bromo group present in the target compound, have been explored in various scaffolds. For example, certain brominated coelenteramine analogs, which feature a 3-(4-bromophenyl)pyrazin-2-amine structure, have been evaluated for their in vitro cytotoxicity against MCF-7 and PC-3 cancer cell lines nih.gov.

In a study evaluating novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, cytotoxicity was assessed against MCF-7 and A549 cell lines, among others researchgate.net. The inhibitory concentrations (IC50) varied depending on the specific substitutions researchgate.net. Another study on platinum(II) complexes incorporating acetamide-containing ligands showed cytotoxic effects on a panel of human cancer cell lines, including MDA-MB-231, MCF-7, and A549 nih.gov.

The following table summarizes representative cytotoxicity data for some acetamide derivatives against A-549 and MCF-7 cell lines, illustrating the range of activities observed in this chemical class. It is important to note that these are not the specific compound this compound but are structurally related.

Table 1: In vitro Cytotoxicity of Selected Acetamide Derivatives

Compound Type Cell Line IC50 (µM) Reference
Thiazole-acetohydrazide derivative (4b) MCF-7 69.2 researchgate.net
Thiazole-acetohydrazide derivative (4b) A549 >100 researchgate.net
Platinum(II) complex with acetamide ligand (4) MCF-7 11.2 ± 0.9 nih.gov
Platinum(II) complex with acetamide ligand (4) A549 20.3 ± 1.3 nih.gov
Coelenteramine analog (Clm-1) MCF-7 ~50 nih.gov

Elucidation of Cytotoxicity Mechanisms in Preclinical Models

The mechanisms through which N-aryl acetamide derivatives exert their cytotoxic effects are an active area of investigation. For many compounds in this class, the induction of apoptosis, or programmed cell death, is a key mechanism of action.

Studies on 5-ene-2-arylaminothiazol-4(5H)-ones, a class of compounds containing an acetamide-like substructure, have shown that they can induce apoptosis in breast cancer cells mdpi.com. This apoptotic induction can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways mdpi.com. Key events in these pathways include the reduction of the mitochondrial membrane potential and the activation of caspases, which are proteases that execute the apoptotic process mdpi.com.

In some hepatoma models, the aryl hydrocarbon receptor (AhR) has been shown to modulate tumor necrosis factor-alpha (TNFα)-induced apoptosis nih.govresearchgate.net. This process can involve lysosomal disruption and the activation of Bid, a pro-apoptotic protein, leading to the activation of downstream caspases nih.govresearchgate.net. While these findings are not specific to this compound, they provide a framework for understanding the potential cytotoxic mechanisms of N-aryl acetamides.

Investigations into (2,6-dimethylphenyl)arsonic acid, another compound with a different structure but which also induces apoptosis, have revealed that it can act through the mitochondrial pathway and downregulate the X-linked inhibitor of apoptosis protein (XIAP) mdpi.com. This suggests that modulation of inhibitor of apoptosis proteins (IAPs) could be another potential mechanism for acetamide derivatives.

Other Investigated Biological Activities Relevant to Acetamide-Containing Compounds

Beyond cytotoxicity, acetamide-containing compounds have been explored for a variety of other biological activities.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial drugs mdpi.comnih.gov. While there is no direct evidence of this compound inhibiting DHFR, some acetamide derivatives have been investigated as DHFR inhibitors. For example, a potent DHFR inhibitor, DHFR-IN-4, demonstrated an IC50 value of 123 nM medchemexpress.com. This compound also showed inhibitory activity against EGFR and HER2 medchemexpress.com. The development of novel DHFR inhibitors often involves the incorporation of various heterocyclic scaffolds attached to acetamide moieties mdpi.comresearchgate.netmedchemexpress.com.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer nih.govmdpi.com. Certain 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been identified as potent inhibitors of cancer-associated CA isoforms IX and XII, with Ki values in the nanomolar range nih.gov. A (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide derivative also showed excellent in vitro carbonic anhydrase inhibition with an IC50 value of 0.147 ± 0.03 µM researchgate.net. The inhibitory activity of these compounds is often attributed to the coordination of the sulfonamide group with the zinc ion in the enzyme's active site nih.gov. A number of acetamide derivatives have been shown to have IC50 and Ki values in the nanomolar range against various carbonic anhydrase isoforms aatbio.com.

Several studies have suggested that acetamide derivatives possess anti-inflammatory properties nih.govresearchgate.netejbps.com. The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages nih.govresearchgate.net. For example, certain novel acetamide derivatives have been shown to significantly reduce NO production in LPS-stimulated J774.A1 macrophages nih.gov. A study on N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds also demonstrated in vitro anti-inflammatory activity ejbps.com. The anti-inflammatory potential of legume protein hydrolysates, which contain peptides with amide bonds, has also been investigated, showing inhibition of nitric oxide and pro-inflammatory cytokines mdpi.com.

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Acetamide derivatives have emerged as a potential source of antileishmanial compounds. A study on N-phenyl-2-phenoxyacetamides derived from carvacrol (B1668589) demonstrated significant activity against Leishmania braziliensis with low cytotoxicity to mammalian cells nih.gov. Similarly, 2-amino-4,6-dimethylpyridine (B145770) derivatives containing an amide function have shown inhibitory effects on the growth of Leishmania mexicana promastigotes and intracellular amastigotes nih.gov. Research on anthranyl phenylhydrazides, which also contain an amide linkage, has identified compounds with potent activity against Leishmania amazonensis, with some derivatives showing IC50 values in the low micromolar range mdpi.com.

The antiviral potential of acetamide derivatives has also been explored. For instance, certain lipid remdesivir (B604916) nucleoside monophosphate prodrugs with modified acetamide linkers have shown enhanced broad-spectrum in vitro antiviral efficacy against a range of RNA viruses nih.gov. Methanolic extracts of Streptomyces KSF 103, containing various compounds including amides, have demonstrated antiviral activities against Dengue virus type-2 by inhibiting virus entry and replication mdpi.com. The specific contribution of acetamide-containing compounds to this activity is an area for further research.

Antioxidant Activity

Extensive searches of scientific literature and chemical databases did not yield any specific preclinical studies evaluating the antioxidant activity of this compound. Therefore, no direct data on the radical scavenging capabilities or other antioxidant mechanisms of this particular compound can be provided at this time.

However, to provide a context for the potential antioxidant properties of molecules within the acetamide class, this section details the findings from studies on structurally related compounds. The antioxidant potential of these related acetamide derivatives has been investigated using various established in vitro assays, primarily focusing on their ability to scavenge synthetic free radicals.

Commonly employed methods for evaluating antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically to determine the extent of radical scavenging. mdpi.com Similarly, the ABTS assay measures the ability of a compound to quench the blue-green ABTS radical cation. researchgate.net The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.gov

A study on a series of novel acetamide derivatives investigated their antioxidant activity by assessing their capacity to scavenge the ABTS radical. nih.gov The findings from this research are summarized in the table below, showcasing the varying antioxidant potentials among different structural analogs. It is important to note that the structural differences between these compounds and this compound, such as the nature of the substituents on the phenyl ring and the amine group, would significantly influence their antioxidant activity.

Antioxidant Activity of Structurally Related Acetamide Derivatives

Compound Name Assay Type IC50 (µM)
2,2'-((4-(3,7-bis(2-amino-2-oxoethoxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene)bis(oxy))diacetamide DPPH 31.52
2-(4-(7-(2-amino-2-oxoethoxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenoxy)acetamide DPPH 198.41
N-(4-Methoxyphenyl)-N-(2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)acetamide DPPH -
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone DPPH -

Data presented is for structurally related compounds and not for this compound. A dash (-) indicates that the specific IC50 value was not provided in the cited literature.


Mechanistic Investigations and Molecular Interactions

Identification and Validation of Molecular Targets

While direct studies on N-(4-bromophenyl)-2-(ethylamino)acetamide are limited, the structural components of the molecule, namely the bromophenyl group and the ethylamino-acetamide scaffold, suggest several potential molecular targets. Research on analogous compounds indicates that molecules with these features may exhibit antimicrobial, anticancer, and enzyme-inhibiting properties.

Derivatives of N-phenylacetamide have been investigated for their antibacterial activity. For instance, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety demonstrated notable in vitro activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae. This suggests that this compound could potentially target essential enzymes or cellular processes in various bacterial species.

Furthermore, the acetamide (B32628) framework is a common feature in many enzyme inhibitors. Studies on substituted acetamide derivatives have revealed their potential to inhibit butyrylcholinesterase (BChE), an important enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. nih.gov This raises the possibility that this compound could also interact with cholinesterases or other related enzymes.

Another potential class of targets are carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov The general structure of this compound, with its aromatic and amide components, aligns with features found in some known CA inhibitors.

Elucidation of Molecular Mechanism of Action

The potential mechanisms of action for this compound can be inferred from studies on similar compounds.

Enzyme Inhibition Pathways:

For butyrylcholinesterase inhibition, related acetamide derivatives have been shown to act as mixed-type inhibitors. nih.gov This suggests they bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies of these analogues indicate binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov It is plausible that this compound could adopt a similar binding mode, with the bromophenyl group potentially forming hydrophobic interactions and the acetamide and ethylamino groups participating in hydrogen bonding within the enzyme's active site.

In the context of carbonic anhydrase inhibition, the mechanism typically involves the coordination of a key functional group to the zinc ion within the enzyme's active site, along with interactions with surrounding amino acid residues. While this compound lacks the classic sulfonamide group of many CA inhibitors, other chemical moieties can also fulfill this role.

Receptor Binding:

While specific receptor binding studies for this compound are not available, the general structure is not immediately suggestive of a classic G-protein coupled receptor (GPCR) or ion channel ligand. However, its potential anticancer properties could be mediated through interactions with intracellular signaling pathways or receptors that are overexpressed in cancer cells. For example, some N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have demonstrated cytotoxic activity against cancer cell lines like HeLa, A549, and U87. ijcce.ac.ir The mechanism for these related compounds was found to involve the activation of caspase 3, a key enzyme in apoptosis, and the generation of reactive oxygen species (ROS). ijcce.ac.ir

Quantitative Analysis of Binding Affinity and Selectivity Towards Biological Macromolecules

Quantitative data on the binding affinity and selectivity of this compound is not yet available in the public domain. However, we can examine data from structurally related compounds to provide a potential range of activity.

For instance, a study on substituted acetamide derivatives as butyrylcholinesterase inhibitors reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for some compounds in the low micromolar range. nih.gov

Compound ReferenceTarget EnzymeIC50 (µM)
Compound 8c (related acetamide) Butyrylcholinesterase3.94 nih.gov
Compound 8d (related acetamide) Butyrylcholinesterase19.60 nih.gov

Similarly, research on a potent synthetic antidiabetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), which shares the bromophenyl acetamide moiety, showed significant inhibitory activity against α-glucosidase and α-amylase. nih.gov

Compound ReferenceTarget EnzymeIC50 (µM)
FA2 (related bromophenyl acetamide) α-glucosidase5.17 nih.gov
FA2 (related bromophenyl acetamide) α-amylase18.82 nih.gov

These findings suggest that this compound could potentially exhibit binding affinities in the micromolar range for certain enzymes. The selectivity of the compound would depend on the specific interactions it forms with the amino acid residues in the binding sites of different proteins.

Role of Halogen Bonding Interactions in Ligand-Target Recognition

The presence of a bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in ligand-target recognition. Halogen bonds are formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, on a biological macromolecule.

The inclusion of a halogen atom is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. The bromine atom in this compound could therefore be a key determinant of its biological activity profile.

Structure Activity Relationship Sar Studies

Impact of the 4-Bromophenyl Moiety on the Compound's Biological Activity

The 4-bromophenyl group is a crucial determinant of the compound's interaction with biological targets. Its properties, including size, lipophilicity, and electronic effects, significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific receptors or enzymes. In various studies, the N-(4-bromophenyl)acetamide scaffold has been identified as a key component in compounds designed for antimicrobial and antiproliferative activities. researchgate.net The inclusion of this moiety often enhances the lipophilic character of the molecule, a property that can facilitate passage across biological membranes. nih.govmdpi.com

Contribution of the Halogen Substituent (Bromine) to Pharmacological Profile

The bromine atom at the para-position of the phenyl ring is not merely a placeholder but an active contributor to the compound's pharmacological profile. Halogen substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate.

Key contributions of the bromine substituent include:

Lipophilicity : Bromine is more lipophilic than chlorine and significantly more so than fluorine or hydrogen. This increased lipophilicity can enhance a compound's ability to cross cell membranes. nih.gov In one study, a chlorine atom was specifically replaced with a bromine atom to increase the lipophilic character of the target molecules. mdpi.com Studies on N-(substituted phenyl)-2-chloroacetamides demonstrated that the N-(4-bromophenyl) analog possessed the highest lipophilicity among the tested compounds. nih.gov

Electronic Effects : As a halogen, bromine is an electron-withdrawing group via the inductive effect, yet it is also an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. chegg.com This electronic influence can affect the pKa of the amide nitrogen and the molecule's ability to form hydrogen bonds or engage in other electronic interactions with a biological target.

Size and Steric Hindrance : The size of the bromine atom can influence how the molecule fits into a binding pocket. It can provide favorable van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Research on phenoxy acetamide (B32628) analogs has shown that halogen-containing derivatives often exhibit enhanced anti-inflammatory activity, underscoring the positive impact of halogenation on certain biological functions. nih.gov

Significance of Substituent Position on the Phenyl Ring for Activity Modulation

A compelling example comes from SAR studies on a series of 2-aryl-2-(pyridin-2-yl)acetamides evaluated for anticonvulsant activity. The findings from this series provide valuable insight into the importance of substituent placement. bris.ac.uk

Substituent Position on Phenyl RingAnticonvulsant Activity (MES Model)
UnsubstitutedActive
Ortho-Active
Meta-Active
Para- Inactive

This interactive data table is based on SAR trends observed in structurally related 2-aryl-2-(pyridin-2-yl)acetamides, which suggest that para-substitution can be detrimental to activity in certain biological contexts. bris.ac.uk

These results clearly indicate that for certain targets, para-substitution is not tolerated, whereas ortho- and meta-positions are. bris.ac.uk This highlights that the specific location of the halogen profoundly impacts the molecule's ability to adopt the correct conformation for binding. The distinct physical properties of bromoacetanilide (B25293) isomers, such as their melting points (ortho: 96.5–100.5 °C; meta: 81–85 °C; para: 165–169 °C), reflect the significant structural differences that arise from simple positional changes. stackexchange.com

Influence of the Ethylamino Group on the Overall Pharmacological Profile

The 2-(ethylamino) portion of the molecule is integral to its activity, contributing to its polarity, basicity, and potential for hydrogen bonding. SAR studies on closely related 2-amino-N-phenylacetamide scaffolds, investigated as inhibitors of the Slack potassium channel, have revealed that this part of the molecule is highly sensitive to structural changes. nih.govnih.gov

The general findings suggest that most significant structural modifications in this region lead to a loss of biological activity. nih.govnih.gov This indicates that the size, shape, and charge of the ethylamino group are likely optimized for interaction with the target. Replacing the ethyl group with larger or smaller alkyl chains, or with cyclic amines, would be expected to alter potency. The secondary amine (NH) is a potential hydrogen bond donor, and the nitrogen atom itself is a hydrogen bond acceptor, making it a key interaction point.

Importance of the Acetamide Linkage as a Core Pharmacophore in Compound Design

The acetamide (-NH-C=O-) linkage is a privileged structure in medicinal chemistry, serving as a robust and versatile pharmacophore. nih.gov It is a common structural motif found in a vast array of biologically active compounds and approved drugs. nih.govresearchgate.net

Key features of the acetamide linkage include:

Structural Rigidity : The planar nature of the amide bond restricts the conformational flexibility of the molecule, which can be crucial for presenting the other pharmacophoric elements (the 4-bromophenyl and ethylamino groups) in the correct orientation for binding.

Hydrogen Bonding Capability : The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are fundamental to the specific recognition and binding of ligands to biological macromolecules like proteins and enzymes. In the crystal structure of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds. researchgate.net

Metabolic Stability : The amide bond is generally stable to metabolic degradation, contributing to a favorable pharmacokinetic profile.

The acetamide core is central to the activity of compounds with diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and anticancer agents, highlighting its importance as a foundational element in drug design. nih.govresearchgate.net

Comparative SAR Analysis with Structurally Related Acetamide Analogs and Derivatives

To fully understand the SAR of N-(4-bromophenyl)-2-(ethylamino)acetamide, it is instructive to compare it with structurally similar compounds. By analyzing how specific changes affect biological activity, a clearer picture of the essential pharmacophoric features emerges.

Comparison with N-(Substituted phenyl)-2-chloroacetamide Analogs:

A study on N-(substituted phenyl)-2-chloroacetamides provides a direct comparison of the effect of different para-substituents on the phenyl ring. The chloroacetamide moiety is a close bioisostere of the ethylamino-acetamide moiety.

CompoundPara-SubstituentLipophilicity (logP)
N-(4-methylphenyl)-2-chloroacetamide-CH₃High
N-(4-methoxyphenyl)-2-chloroacetamide-OCH₃Moderate
N-(4-chlorophenyl)-2-chloroacetamide-ClHigh
N-(4-bromophenyl)-2-chloroacetamide -Br Highest
N-(4-fluorophenyl)-2-chloroacetamide-FHigh
N-(4-hydroxyphenyl)-2-chloroacetamide-OHLowest

This interactive data table is based on data from a study on N-(substituted phenyl)-2-chloroacetamides, highlighting the high lipophilicity conferred by the 4-bromo substituent. nih.gov

This comparison demonstrates that the 4-bromo substituent confers the highest lipophilicity, a factor that often correlates with increased cell permeability and, in some cases, enhanced biological activity. nih.gov

Comparison with 2-Amino-N-phenylacetamide Analogs:

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure and reactivity of a molecule. These methods are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Investigations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's geometry, energy, and other electronic properties. For a molecule like N-(4-bromophenyl)-2-(ethylamino)acetamide, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. Analysis of the HOMO and LUMO energy levels for this compound would help in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

This table illustrates how data would be presented; specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the reactive centers of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge transfer and hyperconjugation, that contribute to the stability of a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the stabilization energies associated with these interactions. This analysis for this compound would reveal the key electronic interactions that stabilize its structure.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in drug discovery for understanding the binding mechanism of potential drug candidates.

Analysis of Predicted Binding Modes and Key Intermolecular Contacts (e.g., within the DHFR Active Site)

Dihydrofolate reductase (DHFR) is a well-established target for various therapeutic agents. Molecular docking simulations of this compound into the active site of DHFR would predict its binding conformation and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This analysis is crucial for understanding its potential as a DHFR inhibitor. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

Table 2: Hypothetical Molecular Docking Results with DHFR

Parameter Value
Binding Energy (kcal/mol) Data not available
Key Interacting Residues Data not available
Types of Interactions Data not available

This table illustrates how data would be presented; specific values for this compound are not available.

Prediction of Binding Affinities and Conformational Stability

The prediction of binding affinities is a critical step in evaluating the potential of a compound to interact with biological targets. While specific binding affinity data for this compound is not yet extensively documented, computational docking studies on analogous acetamide (B32628) derivatives have demonstrated the utility of this approach. For instance, molecular docking analyses of similar compounds have been employed to predict their binding modes and affinities with various protein targets. These studies typically involve generating multiple conformations of the ligand and positioning them within the active site of a receptor to calculate a binding energy score.

Conformational stability is another key aspect explored through molecular modeling. The rotational freedom around the single bonds in this compound allows for a range of possible three-dimensional arrangements. Understanding the most energetically favorable conformations is crucial, as it dictates the shape of the molecule and its ability to fit into a biological receptor. Quantum mechanical calculations can be utilized to determine the relative energies of different conformers, thus identifying the most stable structures.

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This computational technique simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. While specific MD simulation studies on this compound are not yet published, the methodology is well-established for related compounds. Such simulations can reveal key information about the flexibility of the ligand in the binding pocket, the role of solvent molecules, and the energetic contributions of various intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of new compounds based on their molecular descriptors. Although a specific QSAR model for this compound has not been detailed in the current literature, the development of such a model would involve compiling a dataset of structurally related compounds with known activities.

The process of building a QSAR model typically involves the following steps:

Data Set Compilation: Gathering a set of molecules with measured biological activity.

Descriptor Calculation: Computing various molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of this compound and guide the design of new derivatives with potentially improved properties.

Future Directions and Therapeutic Potential

Optimization Strategies for Enhancing Efficacy, Selectivity, and Bioavailability

To develop N-(4-bromophenyl)-2-(ethylamino)acetamide into a viable therapeutic agent, several optimization strategies can be employed to enhance its efficacy, selectivity, and bioavailability. These strategies are guided by the principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous compounds.

Structural Modifications for Improved Efficacy and Selectivity:

Modification of the Phenyl Ring: The bromine substituent on the phenyl ring is a key feature that can be altered to modulate activity. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly impact the compound's interaction with its biological target. For instance, studies on similar acetamide (B32628) derivatives have shown that the nature and position of substituents on the phenyl ring can influence their anticancer and antimicrobial activities.

Alterations of the Ethylamino Group: The ethylamino group provides a handle for further chemical modification. Increasing or decreasing the alkyl chain length, introducing branching, or incorporating cyclic structures could affect the compound's lipophilicity and steric profile, thereby influencing its binding affinity and selectivity.

Enhancing Bioavailability:

Poor bioavailability is a common challenge in drug development. For this compound, strategies to improve this parameter could include:

Prodrug Approaches: Converting the parent compound into a more soluble or better-absorbed prodrug that is metabolized to the active form in vivo.

Formulation Strategies: Utilizing advanced formulation techniques, such as nanoformulations or amorphous solid dispersions, to improve the dissolution rate and oral absorption of the compound.

Exploration of Novel Biological Targets for Therapeutic Development

The N-phenylacetamide scaffold is known to interact with a wide range of biological targets. Based on the activities of related compounds, several novel targets can be explored for this compound and its derivatives.

Anticancer Targets: Numerous acetamide derivatives have demonstrated significant antiproliferative activity. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated as potential anticancer agents. researchgate.net Future research could focus on screening this compound against a panel of cancer cell lines and identifying its specific molecular targets, which could include protein kinases, tubulin, or enzymes involved in cancer cell metabolism.

Antimicrobial Targets: The acetamide moiety is present in several antimicrobial agents. The structural similarity of this compound to known antimicrobial compounds suggests its potential to inhibit the growth of bacteria and fungi. researchgate.net High-throughput screening against various pathogenic microorganisms could reveal its spectrum of activity and mechanism of action.

Enzyme Inhibition: Acetamide derivatives have been shown to inhibit various enzymes. For instance, some have been found to be inhibitors of enzymes like α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. nih.gov Screening this compound against a diverse range of enzymes could uncover novel therapeutic opportunities.

Role as a Lead Compound in the Discovery and Development of New Pharmaceutical Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. This compound possesses several characteristics that make it an attractive lead compound for drug discovery programs.

Structural Simplicity: The relatively simple and synthetically accessible structure of this compound makes it an ideal starting point for the generation of a diverse library of analogs.

Favorable Physicochemical Properties: While specific data for this compound is limited, its structure suggests that it may possess drug-like properties that can be further optimized.

Known Biological Activities of the Scaffold: The N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility increases the probability of discovering novel biological activities for its derivatives.

The development of new pharmaceutical agents from this lead compound would involve iterative cycles of chemical synthesis, biological testing, and computational modeling to optimize its potency, selectivity, and pharmacokinetic properties.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the therapeutic potential of this compound and its derivatives, modern drug discovery technologies such as high-throughput screening (HTS) and combinatorial chemistry can be employed.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. A library of compounds based on the this compound scaffold could be screened against a wide array of targets, including enzymes, receptors, and whole cells, to identify promising "hits."

Combinatorial Chemistry: Combinatorial chemistry techniques can be used to generate a large and diverse library of analogs of this compound in a systematic and efficient manner. By varying the substituents on the phenyl ring and the ethylamino group, a vast chemical space can be explored to identify compounds with improved therapeutic properties.

The integration of these technologies would accelerate the drug discovery process, enabling the rapid identification and optimization of new drug candidates derived from the this compound lead structure.

Data on Related N-Phenylacetamide Derivatives

The following table summarizes the biological activities of some N-phenylacetamide derivatives that are structurally related to this compound, highlighting the therapeutic potential of this class of compounds.

Compound NameBiological ActivityReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancer and Antimicrobial researchgate.net
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamideAntidiabetic (α-glucosidase and α-amylase inhibition) nih.gov
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivativesAnticancer (active against sensitive and resistant cancer cells) nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.